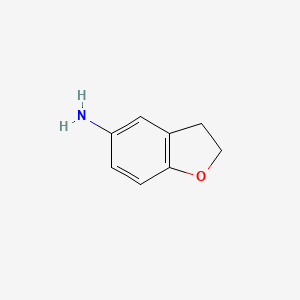

2,3-Dihydrobenzofuran-5-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

2,3-dihydro-1-benzofuran-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO/c9-7-1-2-8-6(5-7)3-4-10-8/h1-2,5H,3-4,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJMADHMYUJFMQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C1C=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80397167 | |

| Record name | 2,3-Dihydro-1-benzofuran-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80397167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42933-43-7 | |

| Record name | 2,3-Dihydro-1-benzofuran-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80397167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dihydro-1-benzofuran-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of 2,3-Dihydrobenzofuran-5-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Dihydrobenzofuran-5-amine is a key chemical intermediate with significant applications in the pharmaceutical and agrochemical sectors. Its unique heterocyclic structure serves as a versatile scaffold for the synthesis of a wide array of biologically active molecules. This technical guide provides a comprehensive overview of a primary synthetic route to this compound and details the standard analytical techniques for its characterization. Detailed experimental protocols, tabulated spectral data, and process-flow diagrams are presented to assist researchers in its practical application.

Synthesis of this compound

The most common and efficient synthesis of this compound is achieved through a two-step process. The first step involves the nitration of the 2,3-dihydrobenzofuran scaffold, followed by the reduction of the resulting nitro group to the primary amine.

Synthesis Pathway Overview

The overall synthesis pathway involves the electrophilic nitration of 2,3-dihydrobenzofuran to yield 5-nitro-2,3-dihydrobenzofuran, which is then subjected to catalytic hydrogenation to produce the target amine.

physicochemical properties of 2,3-dihydrobenzofuran-5-amine

An In-depth Technical Guide on the Physicochemical Properties of 2,3-dihydrobenzofuran-5-amine

Introduction

This compound (CAS No: 42933-43-7), also known as 5-amino-2,3-dihydrobenzofuran, is a heterocyclic aromatic amine. Its structure, featuring a fused dihydrofuran and benzene ring system with a primary amine substituent, makes it a valuable and versatile building block in medicinal and materials chemistry. This document provides a comprehensive overview of its core physicochemical properties, experimental protocols for their determination, and its significance as a key intermediate in the synthesis of biologically active molecules. This guide is intended for researchers, scientists, and professionals involved in drug discovery and development.

Physicochemical Properties

The fundamental physicochemical characteristics of this compound are summarized in the table below. These properties are crucial for its handling, characterization, and application in synthetic chemistry.

| Property | Value | Reference |

| CAS Number | 42933-43-7 | [1][2] |

| Molecular Formula | C₈H₉NO | [1] |

| Molecular Weight | 135.17 g/mol | |

| IUPAC Name | 2,3-dihydro-1-benzofuran-5-amine | [1] |

| Appearance | White to light brown powder/crystalline powder | [1][3] |

| Melting Point | 80°C to 84°C | [1] |

| Solubility | Soluble in organic solvents such as ethanol, methanol, and DMSO; Insoluble in water. | [3] |

| Purity | ≥97% | [1][2] |

| Storage | 2-8°C, Keep in dark place, inert atmosphere |

Experimental Protocols & Synthesis

Detailed methodologies are essential for the accurate determination of physicochemical properties and for the synthesis of the compound.

Synthesis of this compound

A common and effective method for the synthesis of this compound is through the catalytic reduction of its nitro precursor, 5-nitro-2,3-dihydrobenzofuran.[3][4]

Protocol: Catalytic Hydrogenation

-

Reaction Setup: A mixture of 10 g of 5-nitro-2,3-dihydrobenzofuran and 2.5 g of Raney Nickel catalyst is prepared in 50 ml of ethanol.[4]

-

Hydrogenation: The mixture is placed in a Parr apparatus and hydrogenated at a hydrogen pressure of 50 p.s.i. at room temperature.[4]

-

Reaction Monitoring: The reaction proceeds until the uptake of hydrogen ceases, indicating the complete reduction of the nitro group to an amine.

-

Work-up: The resulting mixture is filtered to remove the Raney Nickel catalyst.[4]

-

Isolation: The filtrate is then evaporated in vacuo to yield an oil of this compound.[4]

Caption: Synthetic workflow for this compound.

Determination of Physicochemical Properties

-

Melting Point: The melting point is determined using a standard melting point apparatus. A small, powdered sample is packed into a capillary tube and heated at a controlled rate. The temperature range from the first sign of melting to the complete liquefaction of the material is recorded. The reported range of 80-84°C suggests a relatively pure compound.[1]

-

Solubility: Qualitative solubility is assessed by adding a small amount of the compound to a test tube containing the solvent of interest (e.g., water, ethanol, DMSO). The mixture is agitated and observed for dissolution at room temperature. The compound is classified as soluble, partially soluble, or insoluble based on visual inspection.

-

Purity (Gas Chromatography - GC): Purity is often determined by Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID). The compound is dissolved in a suitable solvent and injected into the GC system. The resulting chromatogram shows a peak corresponding to the compound, and the purity is calculated based on the area of this peak relative to the total area of all peaks. A purity of ≥96.0% is specified by some suppliers.[1]

Applications in Drug Development and Research

This compound serves as a critical structural motif and intermediate in the synthesis of a wide array of compounds with significant biological activity. Its utility spans both the pharmaceutical and agrochemical sectors.

-

Pharmaceutical Intermediate: The compound is a key building block for synthesizing novel drug candidates.[2][5] Derivatives have shown potential as:

-

mPGES-1 Inhibitors: The 2,3-dihydrobenzofuran scaffold is considered a "privileged structure" and has been used to design inhibitors of microsomal prostaglandin E2 synthase-1 (mPGES-1), an enzyme involved in inflammation and cancer.[6]

-

Agrochemical Synthesis: It is an essential intermediate in the manufacturing of advanced fungicides and herbicides, contributing to the development of modern agricultural products.[2][3]

The diagram below illustrates the central role of this compound as a versatile scaffold for generating diverse, biologically active molecules.

Caption: Role as an intermediate in synthesis applications.

Conclusion

This compound is a compound of significant interest to the scientific community, particularly in the fields of medicinal chemistry and drug discovery. Its well-defined physicochemical properties, established synthetic routes, and proven utility as a versatile chemical intermediate underscore its importance. The data and protocols presented in this guide offer a foundational resource for researchers aiming to leverage this valuable scaffold in the development of novel pharmaceuticals, agrochemicals, and advanced materials.

References

- 1. 5-Amino-2,3-dihydrobenzofuran, 97% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. prepchem.com [prepchem.com]

- 5. nbinno.com [nbinno.com]

- 6. 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2,3-dihydrobenzofuran-5-amine (CAS No. 42933-43-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,3-dihydrobenzofuran-5-amine, CAS number 42933-43-7. It is a critical chemical intermediate with significant applications in the pharmaceutical and agrochemical sectors.[1] This document details its chemical and physical properties, provides an experimental protocol for its synthesis, and explores its role as a versatile building block in the development of novel therapeutic agents and other commercially valuable compounds.[1][2] The unique structural scaffold of this compound makes it a valuable tool for chemists in complex organic synthesis.[1]

Chemical and Physical Properties

This compound, also known as 5-aminocoumaran, is an aromatic amine featuring a fused dihydrobenzofuran ring system.[1] Its structural characteristics are foundational to its utility in synthesizing a diverse array of biologically active molecules.[1] The compound typically appears as a white to light brown powder or solid.[3]

Table 1: Physicochemical and Identification Properties

| Property | Value | Source |

| CAS Number | 42933-43-7 | [1][3][4][5] |

| Molecular Formula | C₈H₉NO | [3][4][5] |

| Molecular Weight | 135.16 g/mol | [4][6] |

| IUPAC Name | 2,3-dihydro-1-benzofuran-5-amine | [3] |

| Synonyms | 5-Amino-2,3-dihydrobenzofuran, 5-Aminocoumaran | [1][5] |

| Appearance | White to light brown powder/solid | [3] |

| Melting Point | 80°C to 84°C | [3] |

| Purity | ≥96-98% | [1][3][4] |

| InChI Key | YJMADHMYUJFMQE-UHFFFAOYSA-N | [3] |

| SMILES | NC1=CC2=C(OCC2)C=C1 | [3] |

| Storage Temperature | 2-8°C, under inert atmosphere, in a dark place |

Synthesis and Manufacturing

The synthesis of this compound is most commonly achieved through the reduction of its nitro precursor, 5-nitro-2,3-dihydrobenzofuran.[6][7] This process is typically a catalytic hydrogenation reaction.

Experimental Protocol: Catalytic Hydrogenation of 5-Nitro-2,3-dihydrobenzofuran[8]

-

Materials:

-

5-nitro-2,3-dihydrobenzofuran (10 g)

-

Raney Nickel (2.5 g)

-

Ethanol (50 ml)

-

Parr apparatus or similar hydrogenation equipment

-

Hydrogen gas

-

Filtration apparatus

-

Rotary evaporator

-

-

Procedure:

-

A mixture of 10 g of 5-nitro-2,3-dihydrobenzofuran, 2.5 g of Raney Nickel, and 50 ml of ethanol is placed into a Parr apparatus vessel.[7]

-

The vessel is sealed and purged with hydrogen gas.

-

The reaction is conducted at room temperature under a hydrogen pressure of 50 p.s.i.[7]

-

The mixture is agitated until the uptake of hydrogen ceases, indicating the completion of the reaction.[7]

-

Upon completion, the reaction mixture is carefully filtered to remove the Raney Nickel catalyst.[7]

-

The filtrate is then concentrated by evaporating the ethanol in vacuo using a rotary evaporator.[7]

-

The resulting product is an oil of 2,3-dihydro-5-benzofuranamine.[7]

-

Spectroscopic Analysis

Characterization of this compound is typically performed using standard spectroscopic techniques.

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic N-H stretching absorptions for a primary amine in the 3300-3500 cm⁻¹ region.[8] C-N stretching absorptions for aromatic amines typically appear between 1200 and 1350 cm⁻¹.[8] The spectrum for the hydrochloride salt would show broader N-H stretching due to the ammonium salt.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The protons on the carbons adjacent to the amine nitrogen are expected to resonate in the δ 2.3-3.0 ppm range.[8] The amine (NH₂) protons themselves can appear over a broad range (δ 0.5-5.0 ppm) and their signal may disappear upon D₂O exchange.[8] Aromatic protons and the aliphatic protons of the dihydrofuran ring will have characteristic shifts.

-

¹³C NMR: The spectrum will show distinct signals for the eight carbon atoms, with chemical shifts influenced by their electronic environment (aromatic, aliphatic, attached to oxygen or nitrogen).

-

-

Mass Spectrometry (MS): The molecular ion peak (M⁺) for a compound with an odd number of nitrogen atoms, like this one, will have an odd mass-to-charge (m/z) ratio.[8] For this molecule, the M⁺ peak would be at m/z 135. Fragmentation patterns would likely involve cleavage alpha to the amine group.[8]

Applications in Drug Discovery and Agrochemicals

This compound is a highly valued intermediate due to its versatile chemical reactivity and the biological significance of its derivatives.[1]

-

Pharmaceutical Development: The 2,3-dihydrobenzofuran scaffold is considered a "privileged structure" in medicinal chemistry, meaning it can serve as a template for designing ligands for multiple biological targets.[9] Derivatives have been investigated for a range of therapeutic activities, including:

-

Anti-inflammatory Agents: By acting as inhibitors of enzymes like microsomal prostaglandin E2 synthase (mPGES)-1.[9][10]

-

Antitumor Compounds: The core structure is used to synthesize novel drug candidates for cancer therapy.[2][6]

-

Analgesics: Used in the development of new pain management compounds.[2][6]

-

Antibacterial and Antifungal Agents: The introduction of substituents on the benzofuran ring, particularly at the 5-position with an amino group, is closely related to antibacterial activity.[11][12]

-

-

Agrochemical Synthesis: The compound serves as a crucial building block in the synthesis of modern fungicides and herbicides, contributing to the development of advanced agricultural products.[1]

Biological Activity and Mechanism of Action

The 2,3-dihydrobenzofuran moiety is present in numerous biologically active compounds.[11] Derivatives of this compound are of particular interest for their ability to modulate inflammatory pathways. One key target is microsomal prostaglandin E2 synthase-1 (mPGES-1), an enzyme involved in the inflammatory response and cancer.[9]

mPGES-1 catalyzes the conversion of prostaglandin H₂ (PGH₂) to prostaglandin E₂ (PGE₂), a key mediator of inflammation, pain, and fever. By inhibiting mPGES-1, derivatives of 2,3-dihydrobenzofuran can reduce the production of PGE₂, thereby exerting potent anti-inflammatory effects.[9][10]

Safety Information

According to supplier safety data, this compound is classified with the signal word "Warning".

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Users should handle this chemical in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

This compound (CAS 42933-43-7) is a cornerstone intermediate for research and development in the life sciences and chemical industries. Its robust synthesis, well-characterized properties, and the proven biological activity of its derivatives make it an invaluable scaffold for creating novel pharmaceuticals and agrochemicals.[1][2] Continued exploration of this compound's reactivity and applications is expected to yield further innovations in drug discovery and materials science.[1]

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. 438030050 [thermofisher.com]

- 4. 42933-43-7 | this compound - Aromsyn Co.,Ltd. [aromsyn.com]

- 5. CAS 42933-43-7 | 4H30-1-V2 | MDL MFCD03617969 | 5-Amino-2,3-dihydrobenzo[b]furan | SynQuest Laboratories [synquestlabs.com]

- 6. nbinno.com [nbinno.com]

- 7. prepchem.com [prepchem.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

2,3-Dihydrobenzofuran-5-amine: A Core Building Block for Innovations in Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Dihydrobenzofuran-5-amine, a key heterocyclic amine, has emerged as a versatile and highly valued building block in the field of medicinal chemistry. Its rigid, bicyclic structure provides a unique scaffold for the design and synthesis of novel therapeutic agents targeting a range of biological pathways. This technical guide delves into the synthesis, properties, and diverse applications of this compound, with a particular focus on its role in the development of treatments for central nervous system disorders, inflammatory conditions, and cancer. Detailed experimental protocols, comprehensive data summaries, and visualizations of key biological and synthetic pathways are provided to serve as a practical resource for researchers in drug discovery and development.

Introduction

The 2,3-dihydrobenzofuran moiety is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active natural products and synthetic compounds. The introduction of an amine group at the 5-position creates this compound, a versatile intermediate that allows for a wide array of chemical modifications. This functionalization is crucial for tuning the pharmacokinetic and pharmacodynamic properties of drug candidates, enabling the optimization of potency, selectivity, and safety profiles. This guide will explore the synthesis of this key building block and its application in the creation of impactful therapeutics.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the reduction of the corresponding nitro compound, 5-nitro-2,3-dihydrobenzofuran.

Catalytic Hydrogenation

Catalytic hydrogenation is a widely used method for the reduction of nitroarenes due to its high efficiency and clean reaction profile.

General Experimental Protocol: Catalytic Hydrogenation of 5-Nitro-2,3-dihydrobenzofuran

A mixture of 10 g of 5-nitro-2,3-dihydrobenzofuran and 2.5 g of Raney Nickel in 50 ml of ethanol is subjected to hydrogenation in a Parr apparatus. The reaction is carried out under a hydrogen pressure of 50 p.s.i. at room temperature until the consumption of hydrogen ceases.[1] Following the completion of the reaction, the mixture is filtered to remove the catalyst. The filtrate is then concentrated under reduced pressure to yield this compound as an oil.[1]

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

| 5-Nitro-2,3-dihydrobenzofuran | Raney Nickel, H₂ (50 psi), Ethanol, Room Temperature | This compound | Not specified | [1] |

| 5-Nitrobenzofuran-2-carboxylic acid ethyl ester | Raney Nickel, H₂, Methanol | 5-Aminobenzofuran-2-carboxylic acid ethyl ester | Not specified |

Table 1: Synthesis of this compound and its derivatives via Catalytic Hydrogenation.

Alternative Synthetic Routes

While catalytic hydrogenation is prevalent, other methods for the reduction of nitroarenes, such as using metal catalysts in the presence of a hydrogen donor or chemical reducing agents, can also be employed. The choice of method may depend on the scale of the synthesis, available equipment, and the presence of other functional groups in the molecule.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₈H₉NO |

| Molecular Weight | 135.17 g/mol |

| Appearance | Yellow to dark powder |

| Purity | ≥98.0% |

| CAS Number | 42933-43-7 |

Table 2: Physicochemical Properties of this compound. [2]

Applications in Medicinal Chemistry

The this compound scaffold is a cornerstone in the synthesis of a variety of therapeutic agents. Its utility spans across multiple disease areas, demonstrating its versatility as a pharmacophore.

Central Nervous System Agents: The Case of Vilazodone

A prime example of the successful application of this compound is in the synthesis of the antidepressant drug, Vilazodone. Vilazodone is a selective serotonin reuptake inhibitor (SSRI) and a 5-HT₁ₐ receptor partial agonist, a dual mechanism of action that is believed to contribute to its efficacy in treating major depressive disorder.[3][4][5]

Mechanism of Action of Vilazodone

Vilazodone's therapeutic effects are attributed to its ability to modulate serotonergic neurotransmission in the brain. It blocks the serotonin transporter (SERT), leading to an increase in the synaptic concentration of serotonin.[4][6] Simultaneously, its partial agonism at 5-HT₁ₐ receptors is thought to contribute to a more rapid onset of action and potentially a better side-effect profile compared to traditional SSRIs.[4][7]

Vilazodone's Dual Mechanism of Action.

Pharmacological Data for Vilazodone

| Target | Parameter | Value |

| Serotonin Transporter (SERT) | Kᵢ | 0.1 nM |

| Serotonin Transporter (SERT) | IC₅₀ | 2.1 nM |

| 5-HT₁ₐ Receptor | IC₅₀ | 0.2 nM |

| Norepinephrine Transporter (NET) | Kᵢ | 56 nM |

| Dopamine Transporter (DAT) | Kᵢ | 37 nM |

Table 3: In Vitro Pharmacological Profile of Vilazodone. [8]

Synthetic Workflow for Vilazodone

The synthesis of vilazodone involves the coupling of two key intermediates: 3-(4-chlorobutyl)-1H-indole-5-carbonitrile and a piperazine-containing benzofuran moiety derived from this compound.

General Synthetic Workflow for Vilazodone.

Experimental Protocol: Synthesis of Vilazodone

A mixture of 5-(piperazin-1-yl)benzofuran-2-carboxamide and 3-(4-chlorobutyl)-5-cyanoindole is subjected to a nucleophilic substitution reaction.[9] In a typical procedure, equimolar amounts of the two intermediates are dissolved in a suitable solvent such as dimethylformamide (DMF) in the presence of a base (e.g., triethylamine or potassium carbonate) and optionally a catalytic amount of potassium iodide.[7] The reaction mixture is heated to facilitate the coupling.[3] After completion, the product is isolated by precipitation with water and purified by recrystallization or chromatography to yield vilazodone.[3]

Anti-inflammatory Agents

Derivatives of 2,3-dihydrobenzofuran have shown significant promise as anti-inflammatory agents. These compounds often exert their effects by inhibiting key inflammatory mediators and pathways.

Quantitative Data: Anti-inflammatory Activity of Dihydrobenzofuran Derivatives

| Compound | Target/Assay | IC₅₀ (µM) |

| Fluorinated Dihydrobenzofuran 1 | IL-6 release | 1.2 - 9.04 |

| Fluorinated Dihydrobenzofuran 2 | Chemokine (C-C) Ligand 2 | 1.5 - 19.3 |

| Fluorinated Dihydrobenzofuran 3 | Nitric Oxide production | 2.4 - 5.2 |

| Fluorinated Dihydrobenzofuran 4 | Prostaglandin E₂ | 1.1 - 20.5 |

| Aza-benzofuran 1 | Nitric Oxide release | 17.3 |

| Aza-benzofuran 4 | Nitric Oxide release | 16.5 |

Table 4: In Vitro Anti-inflammatory Activity of Selected Dihydrobenzofuran Derivatives. [1][10]

Experimental Protocol: In Vivo Anti-inflammatory Assay (Carrageenan-induced Paw Edema)

The anti-inflammatory activity of test compounds can be evaluated in a rat model of carrageenan-induced paw edema. Male Wistar rats are divided into groups. One hour prior to the induction of inflammation, the test compound, a vehicle control, or a standard anti-inflammatory drug (e.g., indomethacin) is administered intraperitoneally. Inflammation is then induced by a subplantar injection of 0.1 mL of a 1% carrageenan solution into the right hind paw. The paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer. The percentage inhibition of edema is calculated for each group relative to the vehicle control group.

Anticancer Agents

The 2,3-dihydrobenzofuran scaffold has been incorporated into numerous compounds with potent anticancer activity. These derivatives have been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines.

Quantitative Data: Anticancer Activity of Dihydrobenzofuran Derivatives

| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) |

| Halogenated Benzofuran | K562 (Leukemia) | 5 |

| Halogenated Benzofuran | HL60 (Leukemia) | 0.1 |

| N-phenethyl carboxamide derivative | Varies | Similar to Doxorubicin (1.136 µM) |

| Fluorinated Dihydrobenzofuran 1 | HCT116 (Colon) | 19.5 |

| Fluorinated Dihydrobenzofuran 2 | HCT116 (Colon) | 24.8 |

| 4,6-di(benzyloxy)-3-phenylbenzofuran | Pin1 inhibition | 0.874 |

| 3-methylbenzofuran derivative | A549 (Lung) | 1.48 |

| Benzofuran-2-carboxamide derivative | A549 (Lung) | 0.57 |

| Benzofuran-2-carboxamide derivative | HCT-116 (Colon) | 0.87 |

| Benzofuran-2-carboxamide derivative | HeLa (Cervical) | 0.73 |

Table 5: In Vitro Anticancer Activity of Selected Dihydrobenzofuran Derivatives. [11]

Experimental Protocol: Cell Viability Assay (MTT Assay)

The cytotoxic effects of 2,3-dihydrobenzofuran derivatives on cancer cells are commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a suitable density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).

-

MTT Addition: Following treatment, MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals by viable cells.

-

Solubilization and Absorbance Measurement: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO), and the absorbance is measured at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined.

Experimental Workflow for Anticancer Drug Screening

Workflow for Anticancer Drug Discovery.

Conclusion

This compound stands out as a building block of significant importance in medicinal chemistry. Its synthetic accessibility and the versatility of its amino group have enabled the development of a diverse range of bioactive molecules. The successful launch of Vilazodone for the treatment of depression is a testament to the therapeutic potential harbored within this scaffold. Ongoing research continues to uncover new applications for its derivatives in areas of high unmet medical need, including oncology and inflammatory diseases. As our understanding of disease biology deepens, the rational design of novel therapeutics based on the this compound core is poised to deliver the next generation of innovative medicines. This guide provides a foundational resource for scientists and researchers to leverage the potential of this remarkable chemical entity in their drug discovery endeavors.

References

- 1. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. [PDF] Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity | Semantic Scholar [semanticscholar.org]

- 4. Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2,3-Dihydrobenzofuran synthesis [organic-chemistry.org]

- 6. CN103159749A - Synthesis method for antidepressant drug vilazodone - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. WO1996036597A1 - Process for the catalytic hydrogenation of aromatic nitro compounds - Google Patents [patents.google.com]

- 11. EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds - Google Patents [patents.google.com]

Spectroscopic Analysis of 2,3-Dihydrobenzofuran-5-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed spectroscopic analysis of 2,3-dihydrobenzofuran-5-amine, a key intermediate in the synthesis of various biologically active compounds. The following sections present a comprehensive overview of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, complete with detailed experimental protocols and data interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound in CDCl₃ is expected to show distinct signals corresponding to the aromatic and aliphatic protons. The electron-donating amino group at the C5 position will influence the chemical shifts of the aromatic protons, causing a general upfield shift compared to the unsubstituted ring.

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

| H-4 | 6.65 | d | 8.2 |

| H-6 | 6.58 | dd | 8.2, 2.3 |

| H-7 | 6.95 | d | 2.3 |

| H-2 | 4.55 | t | 8.7 |

| H-3 | 3.18 | t | 8.7 |

| -NH₂ | 3.50 | br s | - |

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum will reflect the electronic environment of each carbon atom. The carbons directly attached to the oxygen and nitrogen atoms, as well as the aromatic carbons ortho and para to the amino group, will show characteristic chemical shifts. The predicted values are based on the known spectrum of 2,3-dihydrobenzofuran and the expected substituent effects of the amino group.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-7a | 154.5 |

| C-5 | 140.0 |

| C-3a | 128.0 |

| C-7 | 115.5 |

| C-6 | 114.0 |

| C-4 | 110.0 |

| C-2 | 71.5 |

| C-3 | 29.5 |

Experimental Protocol for NMR Spectroscopy

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

Instrumentation and Parameters:

-

Spectrometer: Bruker Avance III HD 400 MHz (or equivalent).

-

¹H NMR:

-

Pulse Program: zg30

-

Number of Scans: 16

-

Acquisition Time: 4.0 seconds

-

Relaxation Delay: 1.0 second

-

-

¹³C NMR:

-

Pulse Program: zgpg30

-

Number of Scans: 1024

-

Acquisition Time: 1.2 seconds

-

Relaxation Delay: 2.0 seconds

-

Infrared (IR) Spectroscopy

The IR spectrum of this compound is predicted based on the spectrum of the closely related compound 5-(2-aminopropyl)-2,3-dihydrobenzofuran. The key absorption bands are indicative of the primary amine, the aromatic ring, and the dihydrofuran moiety.

| Frequency (cm⁻¹) | Vibrational Mode | Functional Group |

| 3450-3250 (two bands) | N-H stretch | Primary Amine |

| 3050-3000 | C-H stretch | Aromatic |

| 2960-2850 | C-H stretch | Aliphatic (CH₂) |

| 1620-1580 | N-H bend | Primary Amine |

| 1500-1400 | C=C stretch | Aromatic Ring |

| 1250-1200 | C-O stretch | Aryl Ether |

| 1335-1250 | C-N stretch | Aromatic Amine |

Experimental Protocol for IR Spectroscopy

Instrumentation and Parameters:

-

Spectrometer: PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent) with a Universal Attenuated Total Reflectance (UATR) accessory.

-

Method: A small amount of the solid sample is placed directly on the ATR crystal.

-

Parameters:

-

Scan Range: 4000-400 cm⁻¹

-

Number of Scans: 4

-

Resolution: 4 cm⁻¹

-

Mass Spectrometry (MS)

The mass spectrum of this compound is expected to show a prominent molecular ion peak and characteristic fragmentation patterns. The fragmentation is predicted based on the analysis of 5-(2-aminopropyl)-2,3-dihydrobenzofuran, which provides insight into the likely cleavage pathways of the dihydrobenzofuran core.

| m/z | Proposed Fragment | Relative Abundance |

| 135 | [M]⁺ | High |

| 134 | [M-H]⁺ | Moderate |

| 106 | [M-HCN-H₂]⁺ | Moderate |

| 77 | [C₆H₅]⁺ | Low |

Experimental Protocol for Mass Spectrometry

Instrumentation and Parameters:

-

Instrument: Agilent 7890B Gas Chromatograph coupled to an Agilent 5977A Mass Selective Detector (or equivalent).

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

-

Temperature Program:

-

Initial Temperature: 100 °C, hold for 2 min.

-

Ramp: 10 °C/min to 280 °C, hold for 5 min.

-

-

Mass Scan Range: 40-550 amu.

Visualizations

Caption: Experimental workflow for spectroscopic analysis.

Caption: Logical flow of spectroscopic data analysis.

Caption: Proposed MS fragmentation pathway.

The Genesis of a Privileged Scaffold: A Technical History of 2,3-Dihydrobenzofuran

For Researchers, Scientists, and Drug Development Professionals

The 2,3-dihydrobenzofuran, a heterocyclic scaffold also known by its historical name "coumaran," is a cornerstone in the architecture of numerous natural products and synthetic compounds of significant biological and therapeutic value. Its journey from an obscure synthetic curiosity to a "privileged structure" in medicinal chemistry is a testament to over a century of chemical exploration and innovation. This in-depth guide delves into the discovery, early synthetic endeavors, and the evolution of methodologies that have solidified the importance of the 2,3-dihydrobenzofuran core in modern science.

The Dawn of Discovery: Early Synthetic Explorations

While the structurally related coumarins were first isolated in 1820, the story of the saturated 2,3-dihydrobenzofuran ring system begins later, in the late 19th and early 20th centuries. Initial forays into the synthesis of this scaffold were not direct attempts at the parent compound but rather emerged from broader investigations into the reactivity of substituted phenols and related aromatic compounds.

A pivotal moment in the history of 2,3-dihydrobenzofuran synthesis arrived in 1912 with the work of German chemist Rainer Ludwig Claisen.[1][2][3][4][5] His investigation into the thermal rearrangement of allyl aryl ethers, now famously known as the Claisen rearrangement, provided a foundational method for the construction of ortho-allyl phenols.[1][2][3][4][5] These rearranged products served as key precursors to the 2,3-dihydrobenzofuran ring system through subsequent intramolecular cyclization.

The Claisen rearrangement is a[6][6]-sigmatropic rearrangement of an allyl vinyl ether or an allyl aryl ether that proceeds through a concerted pericyclic mechanism.[4] In the context of 2,3-dihydrobenzofuran synthesis, the process begins with the thermal rearrangement of an allyl phenyl ether to an ortho-allyl phenol. This intermediate can then undergo cyclization to form the dihydrobenzofuran ring.

Foundational Synthetic Methodologies

The early syntheses, though groundbreaking, often required harsh reaction conditions and offered limited control over substitution patterns. Over the decades, a multitude of synthetic strategies have been developed to access the 2,3-dihydrobenzofuran core with greater efficiency, stereocontrol, and functional group tolerance.

The Claisen Rearrangement and Subsequent Cyclization

The Claisen rearrangement remains a cornerstone for the synthesis of 2-methyl-2,3-dihydrobenzofurans. The initial thermal rearrangement of an allyl phenyl ether yields an o-allylphenol, which can then be cyclized under acidic or thermal conditions.

Experimental Protocol: A Classical Claisen Rearrangement and Cyclization

The following is a generalized protocol based on the principles of early syntheses:

-

Synthesis of Allyl Phenyl Ether: A mixture of phenol (1.0 eq.), allyl bromide (1.2 eq.), and a base such as potassium carbonate (1.5 eq.) in a suitable solvent like acetone is refluxed for several hours. After cooling, the inorganic salts are filtered off, and the solvent is removed under reduced pressure. The crude allyl phenyl ether is then purified by distillation.

-

Claisen Rearrangement: The purified allyl phenyl ether is heated neat or in a high-boiling solvent (e.g., diethylaniline) to approximately 200-250 °C for several hours. The progress of the reaction is monitored by techniques such as thin-layer chromatography.

-

Cyclization: The resulting crude o-allylphenol is then treated with a strong acid, such as sulfuric acid or polyphosphoric acid, at elevated temperatures to effect intramolecular hydroalkoxylation and form the 2,3-dihydrobenzofuran ring.

-

Purification: The final product is isolated by extraction and purified by distillation or chromatography.

| Step | Reactants | Reagents/Conditions | Product | Typical Yield (%) |

| 1 | Phenol, Allyl Bromide | K₂CO₃, Acetone, Reflux | Allyl Phenyl Ether | 80-90 |

| 2 | Allyl Phenyl Ether | Heat (200-250 °C) | o-Allylphenol | 60-70 |

| 3 | o-Allylphenol | H₂SO₄, Heat | 2-Methyl-2,3-dihydrobenzofuran | 50-60 |

Logical Relationship of the Claisen Rearrangement Pathway

Emergence in Nature and Biological Significance

The 2,3-dihydrobenzofuran scaffold is not merely a synthetic creation; it is a recurring motif in a diverse array of natural products isolated from various plant and microbial sources.[6][7][8][9][10][11][12][13] The discovery of these natural products spurred further interest in the synthesis and biological evaluation of this heterocyclic system.

Compounds containing the 2,3-dihydrobenzofuran core exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and antitumor properties.[11][12][14][15] This has led to the recognition of the 2,3-dihydrobenzofuran as a "privileged structure" in medicinal chemistry—a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target.

| Natural Product Class | Example | Source | Reported Biological Activity |

| Neolignans | Conocarpan | Piper species | Antifungal |

| Pterocarpans | Medicarpin | Medicago species | Phytoalexin |

| Resveratrol Oligomers | Hopeaphenol | Hopea species | Antioxidant, Anti-inflammatory |

Modern Synthetic Innovations

While classical methods laid the groundwork, the demand for more complex and stereochemically defined 2,3-dihydrobenzofuran derivatives has driven the development of a vast arsenal of modern synthetic techniques. These methods offer milder reaction conditions, greater functional group tolerance, and the ability to introduce chirality.

Key Modern Synthetic Approaches:

-

Transition Metal-Catalyzed Cyclizations: Palladium, rhodium, and copper catalysts have been extensively used to promote the intramolecular cyclization of various precursors, such as o-allylphenols and o-halophenols, with alkenes or alkynes.

-

Intramolecular Heck Reaction: The palladium-catalyzed intramolecular coupling of an aryl halide with an alkene tether provides a powerful route to substituted 2,3-dihydrobenzofurans.

-

[3+2] Annulation Reactions: These reactions involve the combination of a three-atom component with a two-atom component to construct the five-membered dihydrofuran ring.

-

Enantioselective Syntheses: The development of chiral catalysts and auxiliaries has enabled the asymmetric synthesis of 2,3-dihydrobenzofurans, providing access to enantiomerically pure compounds for pharmacological studies.[16]

Experimental Workflow for a Modern Palladium-Catalyzed Synthesis

Conclusion

The journey of the 2,3-dihydrobenzofuran core, from its initial synthesis through the seminal work of Claisen to its current status as a privileged scaffold in drug discovery, highlights the dynamic interplay between fundamental organic chemistry and the quest for new therapeutic agents. The continuous development of novel synthetic methodologies promises to unlock even greater potential for this versatile heterocyclic system, paving the way for the discovery of future generations of innovative medicines.

References

- 1. synarchive.com [synarchive.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. organicreactions.org [organicreactions.org]

- 4. byjus.com [byjus.com]

- 5. Claisen rearrangement - Wikipedia [en.wikipedia.org]

- 6. Synthetic approaches to natural products containing 2,3-dihydrobenzofuran skeleton - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 7. Synthetic approaches to natural products containing 2,3-dihydrobenzofuran skeleton. | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]

- 12. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. 2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Potential Therapeutic Targets for 2,3-Dihydrobenzofuran-5-amine Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 2,3-dihydrobenzofuran scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Analogs of 2,3-dihydrobenzofuran-5-amine, in particular, have garnered significant interest due to their potential to modulate a diverse range of therapeutic targets. This technical guide provides an in-depth overview of these targets, presenting key quantitative data, detailed experimental protocols for target validation, and visualizations of relevant biological pathways and workflows.

Key Therapeutic Targets and Quantitative Data

Research has identified several key proteins and pathways where this compound analogs exhibit significant activity. These include targets relevant to cancer, inflammation, viral infections, and neurological disorders.

Table 1: Heat Shock Protein 90 (Hsp90) Inhibition

Hsp90 is a molecular chaperone crucial for the stability and function of numerous client proteins involved in cancer cell growth and survival. Inhibition of its ATPase activity is a key strategy in oncology. Certain benzofuran derivatives have been investigated as Hsp90 inhibitors.[1]

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| SY3 | Human Melanoma | Not Specified | [1] |

| XIa | MDA-MB-231 (Breast) | 1.24 | [2] |

| XIa | A549 (Lung) | 1.24 | [2] |

| XIb | MDA-MB-231 (Breast) | 18.77 | [2] |

| XIb | A549 (Lung) | 18.77 | [2] |

Table 2: Serotonin Receptor (5-HT) Modulation

Analogs of 2,3-dihydrobenzofuran have been explored as ligands for serotonin receptors, which are implicated in a variety of psychiatric and neurological conditions. The focus has often been on the 5-HT2A and 5-HT2C subtypes.[3][4]

| Compound ID | Receptor Subtype | Binding Affinity (Ki, nM) | Functional Activity (EC50, nM) | Reference |

| (S,S)-enantiomer (33) | 5-HT2C | Selective displacement | Not Specified | [3] |

| 41(±) | 5-HT2C | High affinity | Not Specified | [3] |

| (S)-enantiomer of 24 | 5-HT3 | 0.055 | ED50 = 0.18 µg/kg i.v. (antagonist) | [5] |

Table 3: Microsomal Prostaglandin E2 Synthase-1 (mPGES-1) Inhibition

mPGES-1 is a key enzyme in the inflammatory cascade, catalyzing the production of prostaglandin E2 (PGE2). Its inhibition is a promising strategy for developing anti-inflammatory drugs with potentially fewer side effects than traditional NSAIDs.[6][7][8]

| Compound ID | Inhibition of mPGES-1 | IC50 (µM) | Reference |

| Compound 3 | ~83% at 10 µM | 3.5 | [6] |

| Compound 4 | ~83% at 10 µM | 4.6 | [6] |

| Compound 19 | Low micromolar activity | Not Specified | [7] |

| Compound 20 | Low micromolar activity | Not Specified | [7] |

| Compound 7 | >75% at 10 µM | 0.917 | [8] |

Table 4: Antiviral Activity (STING Agonism)

Recent studies have identified benzofuran derivatives as agonists of the Stimulator of Interferon Genes (STING) pathway, which plays a critical role in the innate immune response to viral infections. This suggests a broad-spectrum antiviral potential.[9][10]

| Compound ID | Virus | Cell Line | EC50 (µM) | Reference |

| Benzofuran Derivative 1 | HCoV-229E | BEAS-2B | Micromolar range | [9] |

| Benzofuran Derivative 3 | HCoV-229E | BEAS-2B | Micromolar range | [9] |

| Benzofuran Derivative 4 | HCoV-229E | BEAS-2B | Micromolar range | [9] |

| Benzofuran Derivative 1 | SARS-CoV-2 | BEAS-2B | Nanomolar range | [9] |

| Benzofuran Derivative 3 | SARS-CoV-2 | Calu-3 | Nanomolar range | [9] |

| Benzofuran Derivative 4 | SARS-CoV-2 | Calu-3 | Nanomolar range | [9] |

Table 5: Cannabinoid Receptor 2 (CB2) Agonism

The CB2 receptor is primarily expressed in the immune system and is a target for anti-inflammatory and analgesic drug development without the psychoactive effects associated with CB1 receptor activation.

| Compound ID | Receptor Subtype | Binding Affinity (Ki, nM) | Selectivity (CB1/CB2) | Reference |

| Dimethylpropyl analogue (15, n=1) | CB2 | High | 33-fold | [11] |

| JWH-151 (26) | CB2 | 30 | >333-fold | [11] |

| AM1241 (28) | CB2 | 1.6 | ~350-fold | [11] |

| LEI-102 | CB2 | pKi = 8.0 | >1000-fold | [12] |

Table 6: NF-κB Signaling Inhibition

The transcription factor NF-κB is a master regulator of inflammation and is implicated in the pathogenesis of numerous inflammatory diseases and cancers. Inhibition of the NF-κB signaling pathway is a key therapeutic strategy.

| Compound ID | Assay | IC50 (µM) | Reference |

| Compound 5d | NO generation in RAW-264.7 cells | 52.23 | [13] |

| Ectinascidin 743 | NF-κB luc assay | 0.02 | [14] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings. Below are summarized protocols for key experiments cited in the context of this compound analog research.

Hsp90 ATPase Activity Assay (Malachite Green-Based)

This colorimetric assay quantifies the amount of inorganic phosphate (Pi) released from ATP hydrolysis by Hsp90.

-

Reagent Preparation:

-

Assay Buffer: Prepare a suitable buffer (e.g., 100 mM Tris-HCl, pH 7.4, 20 mM KCl, 6 mM MgCl2).

-

Hsp90 Enzyme: Dilute recombinant Hsp90 to the desired concentration in assay buffer.

-

ATP Solution: Prepare a stock solution of ATP in assay buffer.

-

Malachite Green Reagent: Prepare a solution of malachite green, ammonium molybdate, and a stabilizing agent.

-

Inhibitor: Dissolve the test compound in DMSO and prepare serial dilutions.

-

-

Assay Procedure:

-

In a 96-well plate, add the assay buffer, Hsp90 enzyme, and the test compound at various concentrations.

-

Pre-incubate the plate to allow for inhibitor binding.

-

Initiate the reaction by adding ATP to all wells.

-

Incubate at 37°C for a predetermined time to allow for ATP hydrolysis.

-

Stop the reaction by adding a quenching solution (e.g., sodium citrate).

-

Add the malachite green reagent to all wells and incubate to allow for color development.

-

Measure the absorbance at approximately 620 nm using a microplate reader.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of phosphate.

-

Calculate the amount of Pi released in each well.

-

Determine the percentage of Hsp90 activity inhibition for each concentration of the test compound.

-

Calculate the IC50 value by fitting the data to a dose-response curve.

-

Serotonin Receptor Radioligand Binding Assay

This assay measures the ability of a test compound to displace a radiolabeled ligand from a specific serotonin receptor subtype.

-

Reagent Preparation:

-

Cell Membranes: Prepare membranes from cells stably expressing the desired serotonin receptor subtype (e.g., 5-HT2C).

-

Radioligand: Select a suitable radioligand (e.g., [3H]-mesulergine for 5-HT2C).

-

Wash Buffer: Prepare an appropriate buffer for washing (e.g., Tris-HCl).

-

Test Compound: Prepare serial dilutions of the this compound analog.

-

-

Assay Procedure:

-

In a 96-well plate, combine the cell membranes, radioligand, and either buffer (for total binding), a known non-specific ligand (for non-specific binding), or the test compound.

-

Incubate the plate to allow binding to reach equilibrium.

-

Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.

-

Wash the filters with ice-cold wash buffer.

-

-

Data Analysis:

-

Quantify the radioactivity on the filters using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the concentration of the test compound that inhibits 50% of the specific binding (IC50).

-

Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.

-

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the therapeutic targets of this compound analogs.

Caption: Workflow for Hsp90 ATPase Inhibition Assay.

Caption: 5-HT2C Receptor Signaling Pathway.

Caption: mPGES-1 in the Prostaglandin Biosynthesis Pathway.

Caption: STING Pathway in Antiviral Innate Immunity.

This guide provides a foundational understanding of the therapeutic potential of this compound analogs. The diverse range of targets highlights the versatility of this chemical scaffold and underscores the need for continued research to elucidate structure-activity relationships and develop novel therapeutic agents. The provided data and protocols serve as a valuable resource for researchers in this exciting field.

References

- 1. Drug Design, Synthesis and In Vitro Evaluation of Substituted Benzofurans as Hsp90 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and structure-activity relationships of tools based on WAY163909, a 5-HT2C receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Structure-Activity Relationships of Tool Compounds Based on WAY163909, a 5-HT2C Receptor Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and structure-activity relationships of 2,3-dihydrobenzofuran-7-carboxamide derivatives as potent serotonin-3 (5-HT3) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Novel human mPGES-1 inhibitors identified through structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Selective Inhibitors of Human mPGES-1 from Structure-Based Computational Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Identification of new benzofuran derivatives as STING agonists with broad-spectrum antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Identification of new benzofuran derivatives as STING agonists with broad-spectrum antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Targeting the cannabinoid CB2 receptor: modelling and structural determinants of CB2 selective ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Structural basis of selective cannabinoid CB2 receptor activation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

The Evolving Landscape of 5-Amino-2,3-Dihydrobenzofuran Derivatives: A Technical Guide to Structure-Activity Relationships

For Researchers, Scientists, and Drug Development Professionals

The 5-amino-2,3-dihydrobenzofuran scaffold has emerged as a privileged structure in medicinal chemistry, serving as a versatile template for the design of potent and selective modulators of various biological targets. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of 5-amino-2,3-dihydrobenzofuran derivatives, offering a valuable resource for researchers engaged in the discovery and development of novel therapeutics. Through a comprehensive review of key studies, this document summarizes quantitative SAR data, details experimental protocols, and visualizes relevant biological pathways and experimental workflows.

Modulators of Central Nervous System Targets

Derivatives of 5-amino-2,3-dihydrobenzofuran have shown significant promise in the development of agents targeting central nervous system (CNS) disorders. These compounds have been investigated for their ability to inhibit lipid peroxidation and dopamine release, as well as to modulate the activity of key neurotransmitter receptors.

Dual Inhibitors of Lipid Peroxidation and Dopamine Release

A series of 2,3-dihydro-5-benzofuranamines, also known as 5-aminocoumarans, have been developed as potent agents for the treatment of traumatic and ischemic CNS injuries.[1] These compounds exhibit a dual mechanism of action, effectively inhibiting lipid peroxidation and antagonizing dopamine release.[1] The SAR for this class of compounds is summarized in the table below.

Table 1: SAR of 5-Aminocoumaran Derivatives as Inhibitors of Lipid Peroxidation and Methamphetamine-Induced Hypermotility [1]

| Compound | R¹ | R² | R³ | R⁴ | Lipid Peroxidation IC₅₀ (µM) | MAP-Induced Hypermotility (% Inhibition at 10 mg/kg, ip) |

| 26n | CH₃ | CH₃ | CH₃ | (4-phenyl-1-piperidinyl)methyl | 0.07 | 98 |

Data extracted from a study on 5-aminocoumarans as dual inhibitors for CNS trauma and ischemia.[1]

-

The substitution pattern on the dihydrobenzofuran ring and the nature of the substituent at the 2-position significantly influence the dual inhibitory activity.

-

Compound 26n , with a tetramethyl-substituted dihydrobenzofuran core and a 2-[(4-phenyl-1-piperidinyl)methyl] group, emerged as a highly potent derivative.[1]

-

The S-(+)-enantiomer of compound 26n , known as TAK-218, demonstrated significantly greater potency in antagonizing methamphetamine-induced hypermotility compared to its R-(-)-enantiomer, highlighting the importance of stereochemistry in biological activity.[1]

Potential Antipsychotic Agents with Dopamine D2 and Serotonin 5-HT1A Receptor Activity

While not exclusively focused on 5-amino derivatives, a study on 2,3-dihydrobenzofurans as potential antipsychotics provides valuable insights into the SAR of this scaffold for modulating dopamine D2 and serotonin 5-HT1A receptors. The goal of this research was to develop compounds with a combined D2 antagonist and 5-HT1A agonist profile, which is considered a promising approach for treating schizophrenia with a lower incidence of side effects.[2]

A key derivative from this study, N-[(2,2-dimethyl-2,3-dihydro-benzofuran-7-yloxy)ethyl]-3-(cyclopent-1-enyl)-benzylamine, demonstrated high affinity for both D2 and 5-HT1A receptors.[2] This finding suggests that modifications at the 7-position of the dihydrobenzofuran ring can lead to potent CNS-active agents.

Histamine H3 Receptor Antagonists

(Note: The primary literature found focuses on 5-aminobenzofurans, the aromatic counterparts to the dihydrobenzofurans. While not a perfect match to the core topic, the SAR insights are valuable for understanding the role of the 5-amino group on a related scaffold.)

A series of 5-amino and 5-(aminomethyl)benzofuran derivatives have been identified as potent histamine H3 receptor antagonists, a target for various neurological and psychiatric disorders. The SAR studies revealed that the nature of the substituent on the 5-amino group and the side chain at the 2-position of the benzofuran ring are critical for high-affinity binding.

Table 2: SAR of 5-Aminobenzofuran Derivatives as Histamine H3 Receptor Antagonists

| Compound | R (at position 2) | R' (on 5-amino group) | Human H3 Ki (nM) | Rat H3 Ki (nM) |

| 7h | 2-(2-(R)-methylpyrrolidin-1-yl)ethyl | 5-nitropyridin-2-yl | 0.05 | 0.11 |

This data is for the benzofuran scaffold, not the dihydrobenzofuran.

Experimental Protocols

Synthesis of 5-Amino-2,3-dihydrobenzofuran Derivatives

The synthesis of 5-amino-2,3-dihydrobenzofuran derivatives typically starts from the corresponding 5-nitro-2,3-dihydrobenzofuran.[3]

General procedure for the reduction of 5-nitro-2,3-dihydrobenzofuran:

-

The 5-nitro-2,3-dihydrobenzofuran starting material is dissolved in a suitable solvent, such as ethanol or methanol.

-

A catalyst, typically palladium on carbon (Pd/C), is added to the solution.

-

The reaction mixture is subjected to a hydrogen atmosphere, either by bubbling hydrogen gas through the solution or by using a hydrogenation apparatus.

-

The reaction is monitored until the starting material is consumed.

-

Upon completion, the catalyst is removed by filtration, and the solvent is evaporated to yield the 5-amino-2,3-dihydrobenzofuran product.[3]

Further derivatization can be achieved through standard organic chemistry transformations of the amino group or other positions on the dihydrobenzofuran ring.

In Vitro Assays

The inhibitory effect of compounds on lipid peroxidation can be assessed using rat brain homogenates. Peroxidation is induced by the addition of ferrous ions and ascorbic acid. The extent of lipid peroxidation is measured by quantifying the formation of thiobarbituric acid reactive substances (TBARS).

The in vivo efficacy of compounds in inhibiting dopamine release can be evaluated by measuring their ability to antagonize methamphetamine-induced hypermotility in mice. Locomotor activity is monitored after administration of the test compound followed by a challenge with methamphetamine.

Signaling Pathways and Experimental Workflows

Dopamine and Serotonin Signaling in Antipsychotic Action

The therapeutic effect of atypical antipsychotics is often attributed to their combined action on dopamine D2 and serotonin 5-HT1A receptors. D2 receptor antagonism in the mesolimbic pathway is thought to alleviate the positive symptoms of schizophrenia, while 5-HT1A receptor agonism in the prefrontal cortex may contribute to the improvement of negative and cognitive symptoms and reduce extrapyramidal side effects.

Figure 1. Simplified signaling pathway of a potential antipsychotic agent.

Experimental Workflow for SAR Studies

The process of conducting a structure-activity relationship study involves a cyclical process of design, synthesis, and biological evaluation.

Figure 2. General workflow for a structure-activity relationship study.

Conclusion

The 5-amino-2,3-dihydrobenzofuran scaffold represents a promising starting point for the development of novel therapeutics targeting a range of biological pathways, particularly within the central nervous system. The structure-activity relationships highlighted in this guide underscore the importance of systematic chemical modifications to optimize potency, selectivity, and pharmacokinetic properties. Further exploration of this versatile chemical entity is warranted to unlock its full therapeutic potential. This document serves as a foundational resource for researchers aiming to build upon the existing knowledge and drive the discovery of next-generation drugs based on the 5-amino-2,3-dihydrobenzofuran core.

References

- 1. 5-aminocoumarans: dual inhibitors of lipid peroxidation and dopamine release with protective effects against central nervous system trauma and ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Towards a new generation of potential antipsychotic agents combining D2 and 5-HT1A receptor activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

The 2,3-Dihydrobenzofuran Scaffold: A Privileged Motif in Natural Products and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 2,3-dihydrobenzofuran moiety is a prominent heterocyclic scaffold found in a diverse array of natural products, particularly those derived from the plant and fungal kingdoms. Its unique structural features and inherent chirality have made it a "privileged scaffold" in medicinal chemistry, conferring a wide spectrum of potent biological activities. This technical guide provides a comprehensive overview of the occurrence, biological significance, and experimental methodologies associated with natural products containing the 2,3-dihydrobenzofuran core, with a focus on quantitative data and detailed protocols to support research and drug development efforts.

Occurrence and Chemical Diversity

Natural products featuring the 2,3-dihydrobenzofuran skeleton are predominantly found in plants and fungi.[1] These compounds are classified into various chemical classes, including:

-

Isoflavonoids: A major group that includes pterocarpans, which are known for their phytoalexin properties.

-

Lignans and Neolignans: Phenolic compounds with diverse biological activities.

-

Alkaloids: A class of naturally occurring organic compounds that mostly contain basic nitrogen atoms.[2]

The stereochemistry of the 2,3-dihydrobenzofuran ring system is a critical determinant of its biological activity. While the trans-configuration is thermodynamically more stable and more commonly observed in nature, the cis-isomer is also found in some natural products.[2]

Biological Activities and Therapeutic Potential

The 2,3-dihydrobenzofuran scaffold is associated with a broad range of pharmacological activities, making it a fertile ground for the discovery of new therapeutic agents. These activities include:

-

Anticancer: Many 2,3-dihydrobenzofuran-containing natural products exhibit potent cytotoxicity against various cancer cell lines.[1][2]

-

Anti-inflammatory: These compounds often modulate key inflammatory pathways.[1][3]

-

Antioxidant: The phenolic nature of many of these compounds contributes to their ability to scavenge free radicals.[3]

-

Antimicrobial: This includes antibacterial, antifungal, and antimalarial properties.[1][2]

-

Anti-HIV: Some natural products with this scaffold have shown potential as antiviral agents against the human immunodeficiency virus.[2]

The following sections delve into specific examples of natural products, their quantitative biological data, and the signaling pathways they modulate.

Key Natural Products and Their Biological Data

This section highlights several prominent natural products containing the 2,3-dihydrobenzofuran scaffold, summarizing their biological activities with quantitative data where available.

Pterocarpans

Pterocarpans are a class of isoflavonoids characterized by a tetracyclic ring system that includes a 2,3-dihydrobenzofuran moiety. They are often produced by plants in response to pathogen attack and exhibit a wide range of biological effects.

Table 1: Anticancer Activity of Selected Pterocarpans

| Compound | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |

| (+)-2,3,9-Trimethoxypterocarpan | HL-60 | Leukemia | 0.20 | [4] |

| OVCAR-8 | Ovarian Carcinoma | 1.79 | [4] | |

| NCI-H460 | Non-small cell lung cancer | 3.43 | [4] | |

| SF-268 | CNS cancer | 4.22 | [4] | |

| Medicarpin | A549 | Lung Cancer | 25 | [2] |

| MCF-7 | Breast Cancer | 30 | [2] | |

| Glyceollin I | MDA-MB-231 | Breast Cancer | 10 | [2] |

| LNCaP | Prostate Cancer | 15 | [2] | |

| Tuberosin | HeLa | Cervical Cancer | 5.8 | [2] |

| HT-29 | Colon Cancer | 8.2 | [2] |

Lithospermic Acid

Lithospermic acid, isolated from the roots of Salvia miltiorrhiza, is a phenolic acid derivative with potent antioxidant and anti-inflammatory properties.

Table 2: Antioxidant and Enzyme Inhibitory Activity of Lithospermic Acid

| Activity | Target/Assay | Bioactivity (IC50 / Ki) | Reference |

| Antioxidant | Xanthine Oxidase (Uric Acid Formation) | IC50: 5.2 µg/mL | [3] |

| Antioxidant | Xanthine Oxidase (Superoxide Radical) | IC50: 1.08 µg/mL | [3] |

| Enzyme Inhibition | Pancreatic Lipase | Ki: 33.1 ± 1.6 µM | [3] |

| Enzyme Inhibition | human Carbonic Anhydrase VA (hCA VA) | Ki: 0.69 ± 0.01 µM | [3] |

Decursivine and Decursin

Decursivine is an indole alkaloid isolated from Rhaphidophora decursiva, which exhibits antimalarial activity. Decursin, a related coumarin compound from Angelica gigas, has been extensively studied for its anticancer properties.

Table 3: Biological Activity of Decursivine and Decursin

| Compound | Activity | Details | IC50 / GI50 | Reference |

| Decursivine | Antimalarial | Plasmodium falciparum (D6 isolate) | 3.93 µg/mL | |

| Decursivine | Antimalarial | Plasmodium falciparum (W2 isolate) | 4.41 µg/mL | |

| Decursin | Anticancer | ACHN (Renal) | GI50: 2.74 µM | [5] |

| Decursin | Anticancer | HCT15 (Colon) | GI50: 2.37 µM | [5] |

| Decursin | Anticancer | MM231 (Breast) | GI50: 2.20 µM | [5] |

| Decursin | Anticancer | NUGC-3 (Gastric) | GI50: 2.48 µM | [5] |

| Decursin | Anticancer | NCI-H23 (Lung) | GI50: 5.86 µM | [5] |

| Decursin | Anticancer | PC-3 (Prostate) | GI50: 2.68 µM | [5] |

Signaling Pathway Modulation

The therapeutic effects of 2,3-dihydrobenzofuran-containing natural products are often attributed to their ability to modulate key cellular signaling pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation, immunity, and cell survival. Its dysregulation is implicated in many diseases, including cancer and inflammatory disorders.

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is the primary regulator of the cellular antioxidant response. Activation of Nrf2 leads to the expression of a battery of cytoprotective genes.

PI3K/Akt/mTOR Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers.

Experimental Protocols

Detailed, step-by-step experimental protocols are crucial for the successful isolation, characterization, and biological evaluation of natural products.

General Isolation and Characterization Workflow

The isolation and characterization of 2,3-dihydrobenzofuran natural products typically follow a standardized workflow.

References

- 1. A comprehensive review of the anticancer effects of decursin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Anticancer potential of decursin, decursinol angelate, and decursinol from Angelica gigas Nakai: A comprehensive review and future therapeutic prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A comprehensive review of the anticancer effects of decursin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Solid-Phase Synthesis of 2,3-Dihydrobenzofuran-5-amine Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 2,3-dihydrobenzofuran-5-amine in solid-phase synthesis (SPS) to generate diverse libraries of small molecules. The 2,3-dihydrobenzofuran scaffold is a recognized "privileged structure" in medicinal chemistry, frequently found in biologically active compounds.[1][2] Employing this scaffold in solid-phase synthesis allows for the rapid and efficient creation of numerous analogs for screening and lead optimization in drug discovery programs.[3]

Application Notes

The solid-phase approach to library synthesis using this compound as a foundational building block follows a three-stage process: immobilization onto a solid support, diversification of the scaffold through a series of chemical reactions, and finally, cleavage from the support to yield the final products.

1. Immobilization Strategy

The primary amino group of this compound serves as the initial attachment point to the solid support. A common and effective method for immobilizing primary aromatic amines is through reductive amination.[1][4] This involves the reaction of the amine with an aldehyde-functionalized resin, followed by reduction of the resulting imine to a stable secondary amine linkage. Alternatively, resins pre-activated with linkers susceptible to nucleophilic attack by the amine can be employed.

Suitable Solid Supports and Linkers:

-

Aldehyde Resins (e.g., Benzaldehyde Wang Resin): Ideal for direct immobilization via reductive amination. The resulting linkage is stable to a wide range of reaction conditions.

-

Rink Amide Resin: While typically used for peptide amides, the linker can be modified to attach the amine, leading to final products with a carboxamide at the point of attachment.

-

Traceless Linkers: For applications where the final product should not contain any residual linker functionality, a traceless linker strategy can be employed.

2. On-Resin Diversification

Once the this compound scaffold is anchored to the solid support, a variety of chemical transformations can be performed to introduce diversity. The secondary amine formed during reductive amination provides a key handle for diversification.

Key Diversification Reactions:

-

N-Acylation: The secondary amine can be readily acylated using a wide range of carboxylic acids, acid chlorides, or sulfonyl chlorides to introduce diverse amide and sulfonamide functionalities. Standard peptide coupling reagents such as HBTU, HATU, or DIC can be used for carboxylic acid coupling.

-

N-Alkylation: Further alkylation of the secondary amine can be achieved, although conditions must be carefully chosen to avoid over-alkylation or side reactions.

-

Reactions on the Aromatic Ring: While potentially more challenging on a solid support, electrophilic aromatic substitution reactions on the benzofuran ring could be explored to introduce further diversity, provided the resin and linker are stable to the reaction conditions.

3. Cleavage from the Solid Support

The final step is the cleavage of the synthesized molecules from the solid support. The choice of cleavage cocktail depends on the type of resin and linker used. For acid-labile linkers, such as those derived from Wang or Rink Amide resins, a solution of trifluoroacetic acid (TFA) is typically used.[5] Scavengers, such as triisopropylsilane (TIS) and water, are often included in the cleavage cocktail to protect the product from reactive cationic species generated during the process.

Quantitative Data Summary

The following table summarizes the expected outcomes for the key stages of the solid-phase synthesis of a this compound library. These values are representative and based on analogous solid-phase syntheses of small molecules, as specific data for this scaffold is not extensively reported.

| Parameter | Stage | Typical Method | Expected Outcome |

| Resin Loading | Immobilization | Reductive Amination | 0.5 - 1.2 mmol/g |

| Reaction Conversion | Diversification (Acylation) | HBTU/DIPEA | >95% |

| Reaction Conversion | Diversification (Sulfonylation) | Sulfonyl Chloride, Base | >90% |

| Cleavage Yield | Cleavage | 95% TFA, 2.5% TIS, 2.5% H₂O | 70 - 90% |

| Final Purity (Crude) | Post-Cleavage | - | 60 - 85% |

Experimental Protocols

Protocol 1: Immobilization of this compound on Aldehyde Resin

This protocol describes the attachment of this compound to a benzaldehyde-functionalized Wang resin via reductive amination.

Materials:

-

Benzaldehyde Wang Resin (1.0 mmol/g loading)

-

This compound

-

Sodium cyanoborohydride (NaBH₃CN)

-

1% Acetic acid in N,N-Dimethylformamide (DMF)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Methanol (MeOH)

Procedure:

-

Swell the Benzaldehyde Wang Resin (1 g, 1.0 mmol) in DMF (10 mL) for 1 hour in a solid-phase synthesis vessel.

-

Drain the DMF.

-

Add a solution of this compound (0.45 g, 3.0 mmol) in 1% acetic acid in DMF (10 mL).

-

Agitate the mixture at room temperature for 1 hour.

-

Add sodium cyanoborohydride (0.19 g, 3.0 mmol) to the reaction mixture.

-

Agitate the mixture at room temperature for 16 hours.

-

Drain the reaction solution and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).

-

Dry the resin under vacuum.

-

(Optional) Perform a Kaiser test to confirm the consumption of the primary amine. The test should be negative.

Protocol 2: On-Resin N-Acylation

This protocol details the acylation of the resin-bound secondary amine with a carboxylic acid.

Materials:

-

Resin from Protocol 1

-

Carboxylic acid (e.g., 4-chlorobenzoic acid)

-

O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

Procedure:

-

Swell the resin from Protocol 1 (0.5 g, ~0.5 mmol) in DMF (5 mL) for 1 hour.

-

Drain the DMF.

-